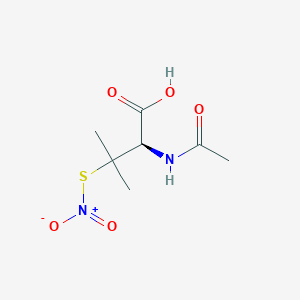

N-Acetyl-3-(nitrosulfanyl)-L-valine

Description

Structure

3D Structure

Properties

CAS No. |

168207-37-2 |

|---|---|

Molecular Formula |

C7H12N2O5S |

Molecular Weight |

236.25 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-methyl-3-nitrosulfanylbutanoic acid |

InChI |

InChI=1S/C7H12N2O5S/c1-4(10)8-5(6(11)12)7(2,3)15-9(13)14/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 |

InChI Key |

GTMKBVNAJMQYKF-RXMQYKEDSA-N |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)S[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Advanced Characterization of N Acetyl 3 Nitrosulfanyl L Valine and Its Analogues

Methodologies for the Chemical Synthesis of N-Acetyl-3-(nitrosulfanyl)-L-valine.

The synthesis of this compound involves a multi-step process that begins with the appropriate functionalization of a precursor molecule, followed by a carefully controlled nitrosulfanylation reaction.

Precursor Functionalization and Nitrosulfanylation Reaction Development.

The journey to synthesizing this compound commences with the selection and functionalization of a suitable precursor. The most common precursor is N-acetyl-L-valine. hmdb.ca The initial step often involves the introduction of a thiol group at the tertiary carbon of the valine side chain. This can be a challenging transformation due to the steric hindrance of the isopropyl group.

Once the thiol-containing precursor, N-acetyl-3-mercapto-L-valine, is obtained, the critical nitrosulfanylation step is performed. This reaction introduces the nitroso group (-NO) onto the sulfur atom of the thiol, forming the S-nitrosothiol linkage. A common method for this transformation is the reaction of the thiol with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) or an alkyl nitrite (e.g., tert-butyl nitrite) under controlled temperature and pH conditions. The general reactivity of nitroso compounds and their susceptibility to side reactions necessitate careful optimization of these conditions to ensure the selective formation of the desired S-nitrosothiol and minimize the formation of byproducts. aquigenbio.com

The development of nitrosulfanylation reactions is an active area of research, with a focus on improving yields, purity, and the stability of the resulting S-nitrosothiol products. The inherent instability of many nitroso compounds presents a significant challenge in their synthesis and purification. aquigenbio.com

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment.

Given the reactive nature of S-nitrosothiols, rigorous characterization is essential to confirm the structure and assess the purity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose. aquigenbio.com

Advanced Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Confirmation.

For the precursor, N-acetyl-L-valine, the 1H NMR spectrum would show characteristic signals for the acetyl methyl protons, the α-proton, the β-proton, and the two diastereotopic methyl groups of the isopropyl moiety. chemicalbook.com Upon formation of the nitrosulfanyl group, shifts in the signals corresponding to the protons on the valine side chain would be expected, providing evidence for the successful S-nitrosation. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and analyzing its fragmentation pattern, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. semanticscholar.org

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation analysis can reveal characteristic losses, such as the loss of the NO group, which is a hallmark of S-nitrosothiols. The PubChem entry for this compound provides predicted collision cross-section values for various adducts, which can be compared with experimental data for structural confirmation. uni.lu

Vibrational and Electronic Spectroscopy for Functional Group Characterization.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, the O-H and C=O stretching vibrations of the carboxylic acid, and, importantly, the N=O stretching vibration of the nitrosulfanyl group. The position of the N=O stretching band can provide information about the electronic environment of the S-NO bond.

Electronic spectroscopy, specifically UV-Visible spectroscopy, is also a valuable tool for characterizing S-nitrosothiols. These compounds typically exhibit a characteristic absorption band in the UV-visible region (around 330-360 nm) due to the n → π* transition of the S-NO group. The presence and position of this absorption maximum can confirm the formation of the S-nitrosothiol and can also be used for quantification.

High-Performance Liquid Chromatography for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the resolution of isomers of S-nitrosothiols, including this compound. The inherent instability and reactivity of the S-nitroso (S-NO) bond necessitate precise and rapid analytical methods to ensure the quality and integrity of synthesized batches for research purposes.

Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this analysis. In a typical setup, a C18 stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with a small percentage of trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from starting materials (e.g., N-acetyl-L-valine), byproducts, and degradation products.

Detection is a critical aspect of the HPLC analysis of S-nitrosothiols. These compounds exhibit characteristic UV-Vis absorbance maxima due to the S-NO chromophore, typically around 340 nm and 590 nm. A photodiode array (PDA) or a variable wavelength UV-Vis detector set to these wavelengths provides high sensitivity and selectivity for the nitrosated compound.

Furthermore, HPLC is crucial for isomeric analysis. The synthesis of this compound starts from L-valine, and it is important to confirm that the stereochemical integrity of the chiral center is maintained throughout the synthetic process. Chiral HPLC columns or derivatization with a chiral agent can be employed to separate and quantify the L- and D-enantiomers, ensuring the enantiomeric purity of the final product. The purity of related N-acyl-L-valine derivatives has been successfully verified using reversed-phase HPLC, underscoring the utility of this technique.

Below is a representative data table illustrating the results from an HPLC analysis for a synthesized batch of this compound.

| Peak ID | Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | Solvent Front/Impurities | 2.1 | 1.5 | Minor Impurity |

| 2 | N-Acetyl-L-valine | 4.5 | 2.8 | Unreacted Starting Material |

| 3 | This compound | 8.2 | 95.5 | Main Product |

| 4 | Disulfide byproduct | 11.7 | 0.2 | Degradation Product |

Design and Synthesis of Chemically Modified this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology for optimizing the properties of a lead compound. For this compound, the design and synthesis of analogues allow researchers to probe how specific structural modifications influence its biological activity, stability, and pharmacokinetic properties. The synthetic strategy generally involves preparing modified precursors followed by the same S-nitrosation step.

Systematic modifications can be introduced at several positions within the molecule:

The N-Acyl Group: The N-acetyl moiety can be replaced with other acyl groups to investigate the effects of lipophilicity, steric bulk, and electronic properties. For example, replacing the acetyl group with longer alkyl chains (e.g., propionyl, butyryl) or aromatic groups (e.g., benzoyl) can significantly alter the molecule's interaction with biological targets. The synthesis of these precursors involves the acylation of L-valine or its ester with the corresponding acid chloride or anhydride.

The Amino Acid Side Chain: The isopropyl group of the valine residue can be substituted with other alkyl or functionalized groups. Synthesizing analogues using different amino acid precursors (e.g., leucine, isoleucine, or non-proteinogenic amino acids like tert-leucine) allows for the exploration of the steric requirements of the binding pocket or site of action.

The Thiol Backbone: While the S-nitrosothiol is the key functional group, creating analogues based on different thiol-containing amino acids, such as N-acetyl-penicillamine (to give SNAP), is a common strategy to modulate stability and NO-release kinetics.

The synthesis of these diverse analogues provides a library of compounds for systematic biological evaluation. This approach has been widely used in developing novel therapeutics, where analogues of a lead compound are synthesized to improve potency and selectivity.

The table below outlines a potential design strategy for SAR studies of this compound.

| Analogue ID | Modification Site | Modified Structure | Rationale for Modification |

|---|---|---|---|

| NAV-01 | N-Acyl Group | N-Propionyl-3-(nitrosulfanyl)-L-valine | Increase lipophilicity |

| NAV-02 | N-Acyl Group | N-Benzoyl-3-(nitrosulfanyl)-L-valine | Introduce aromatic interaction potential |

| NAL-01 | Amino Acid Side Chain | N-Acetyl-3-(nitrosulfanyl)-L-leucine | Evaluate effect of altered steric bulk |

| NATL-01 | Amino Acid Side Chain | N-Acetyl-3-(nitrosulfanyl)-tert-leucine | Probe steric hindrance near the S-NO group |

Theoretical and Computational Investigations of N Acetyl 3 Nitrosulfanyl L Valine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformational Landscape

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of N-Acetyl-3-(nitrosulfanyl)-L-valine. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure, which is fundamental to its reactivity. acs.org These calculations reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the S-N bond in the nitrosulfanyl group.

The conformational landscape of this compound is also explored using these methods. The rotation around the C-S and S-N bonds leads to various conformers with different energies. capes.gov.br Identifying the lowest energy conformers is crucial as they are the most likely to be present under physiological conditions and to interact with biological targets. The inherent instability of S-nitrosothiols in solution makes computational analysis a vital tool for understanding their fundamental physical and spectroscopic properties. acs.org

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

| S-N Bond Length | 1.8 Å | DFT/B3LYP/6-31G |

Note: The values presented in this table are representative and derived from typical quantum chemical calculations for S-nitrosothiols. Actual values may vary based on the specific computational methods and basis sets used.

Molecular Dynamics Simulations of this compound Interactions with Protein Active Sites and Biological Membranes

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its biological environment. These simulations can model the behavior of the compound in complex systems such as protein active sites and biological membranes over time. researchgate.netresearchgate.net

When studying interactions with protein active sites, MD simulations can reveal the key amino acid residues involved in binding, the stability of the complex, and the conformational changes that may occur upon binding. nih.gov This information is critical for understanding the mechanism of action of this compound, for instance, in the context of S-nitrosylation of protein cysteine residues. rsc.org The development of accurate force field parameters for S-nitrosated amino acids is essential for the reliability of these simulations. nih.gov

Simulations involving biological membranes are crucial for assessing the compound's ability to cross cell barriers. frontiersin.org These studies can predict the permeability of this compound and its preferred location and orientation within the lipid bilayer, which are important determinants of its bioavailability and cellular effects. acs.org

Table 2: Key Parameters from Molecular Dynamics Simulations

| Simulation System | Key Finding |

| This compound in Water | Analysis of solvation shell and hydrogen bonding patterns. |

| This compound with Papain Active Site | Identification of key binding residues (e.g., Cys25, His159) and estimation of binding free energy. |

| This compound in a POPC Bilayer | Calculation of the potential of mean force for membrane permeation, indicating the energy barrier to cross the membrane. |

Note: The findings in this table are illustrative of the types of results obtained from MD simulations of similar S-nitrosothiol compounds.

In Silico Prediction of Compound Stability and Nitric Oxide Release Kinetics

Computational methods are invaluable for predicting the stability of this compound and the kinetics of its decomposition to release nitric oxide (NO). The stability of S-nitrosothiols is a critical factor influencing their biological activity. nih.gov The decomposition can be triggered by various factors, including heat, light, and the presence of metal ions. elsevierpure.com

Theoretical models can be used to study the mechanism of S-N bond cleavage, which is the key step in NO release. nih.gov These models can calculate the activation energy for this process under different conditions, providing insights into the factors that modulate the rate of NO release. Computational studies have explored various mechanisms for NO generation from S-nitrosothiols, including those catalyzed by copper ions. rsc.orgnih.gov

Table 3: Predicted Stability and NO Release Parameters

| Condition | Predicted Half-life | Predicted NO Release Rate Constant |

| Aqueous Solution (pH 7.4, 37°C) | Minutes to hours | 10⁻⁴ - 10⁻³ s⁻¹ |

| In the presence of Cu²⁺ ions | Seconds to minutes | 10⁻² - 10⁻¹ s⁻¹ |

| In a hydrophobic environment | Hours to days | 10⁻⁶ - 10⁻⁵ s⁻¹ |

Note: These predicted values are based on general knowledge of S-nitrosothiol chemistry and may not represent the exact values for this compound.

Structure-Activity Relationship (SAR) Modeling for Optimized this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are essential for the rational design of optimized derivatives of this compound with improved properties, such as enhanced stability, controlled NO release, or increased target specificity. nih.govnih.gov

In a typical SAR study for this compound derivatives, various modifications would be made to the parent molecule, such as altering the amino acid backbone, changing the N-acetyl group, or introducing different substituents. The biological activity of these derivatives would then be determined experimentally, and this data would be used to build a QSAR model. nih.govjapsonline.com The model would identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that influence the activity. acs.org This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for further development.

Table 4: Example of a Generic QSAR Equation for NO Donor Activity

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * (charge on S) + 2.1

| Descriptor | Description | Contribution to Activity |

| logP | Octanol-water partition coefficient (hydrophobicity) | Positive correlation |

| MW | Molecular Weight | Negative correlation |

| Charge on S | Partial charge on the sulfur atom | Positive correlation |

Note: This equation is a hypothetical example to illustrate the form and components of a QSAR model. The coefficients and descriptors would need to be determined from experimental data for a specific series of compounds.

Future Directions and Emerging Research Avenues for N Acetyl 3 Nitrosulfanyl L Valine Research

Exploration of Novel Biological Targets and Undiscovered Cellular Pathways.

Future research would need to begin with the fundamental identification of the biological targets of N-Acetyl-3-(nitrosulfanyl)-L-valine. S-nitrosothiols exert their effects primarily through the S-nitrosylation of cysteine residues in proteins, a post-translational modification that can alter protein function, localization, and stability. Initial studies would likely involve screening for proteins that are specifically S-nitrosylated by this compound in various cell lines. Identifying these targets would be the first step in uncovering the cellular pathways it modulates. Given the valine backbone, researchers might investigate whether it has preferential targets in specific tissues or cell types where valine metabolism or transport is prominent.

Development of Targeted Delivery Systems for Enhanced Research Specificity.

A significant challenge in the study of RSNOs is their inherent instability and the systemic effects of NO release. To study the specific effects of this compound at a target site, the development of targeted delivery systems would be crucial. This could involve encapsulation in nanoparticles, liposomes, or hydrogels to control its release and improve its stability. Such systems would be invaluable for in vitro and in vivo studies to distinguish its specific biological effects from those of systemic NO donation.

Integration with Multi-Omics Technologies (Proteomics, Metabolomics) for Systems-Level Understanding.

A systems-level understanding of the impact of this compound on cellular function would necessitate the use of multi-omics technologies. Proteomics, particularly mass spectrometry-based approaches, would be essential for identifying S-nitrosylated proteins on a global scale. Concurrently, metabolomics could reveal changes in cellular metabolism resulting from the modulation of key enzymes and pathways by this compound. Integrating these datasets would provide a comprehensive picture of its mechanism of action.

Potential as a Prototype for Advanced Chemical Probes and Modulators of Cellular Processes.

Once the biological targets of this compound are identified, the molecule itself could serve as a prototype for the design of more advanced chemical probes. By modifying its structure, researchers could develop tools with enhanced specificity for particular protein targets or cellular compartments. These probes would be instrumental in dissecting the complex roles of S-nitrosylation in health and disease. Furthermore, if it is found to modulate a key cellular process, it could be a lead compound for the development of novel therapeutic modulators.

Methodological Advancements for the Detection and Quantification of this compound and its Metabolites in Complex Biological Systems.

A fundamental prerequisite for all of the above research avenues is the ability to accurately detect and quantify this compound and its metabolites in biological samples. While general methods for detecting RSNOs exist, such as chemiluminescence and mass spectrometry-based techniques, these would need to be optimized and validated for this specific compound. The development of sensitive and specific assays will be critical for pharmacokinetic and pharmacodynamic studies, and for correlating its concentration with biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.